molecular formula C8H14O4 B2735852 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione CAS No. 28123-56-0

3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione

Cat. No.: B2735852
CAS No.: 28123-56-0
M. Wt: 174.196
InChI Key: MIMOQFCANZKFPQ-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione: is a chemical compound with the molecular formula C8H14O4 . It is classified as a β-hydroxy ketone and is known for its unique structural properties, which include two hydroxyl groups and two ketone groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroxy-3,4-dimethylhexane-2,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the oxidation of 3,4-dimethylhexane-2,5-dione using suitable oxidizing agents to introduce the hydroxyl groups at the 3 and 4 positions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity of the final product, possibly through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Acidic or basic catalysts: For facilitating substitution reactions.

Major Products Formed

Scientific Research Applications

3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dihydroxy-3,4-dimethylhexane-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxyl and ketone groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound in synthetic chemistry and research .

Properties

IUPAC Name

3,4-dihydroxy-3,4-dimethylhexane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5(9)7(3,11)8(4,12)6(2)10/h11-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMOQFCANZKFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C(C)(C(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,4-dihydroxy-3,4-dimethyl-2,5-hexanedione was prepared by photochemistry. A closed flask [Pyrex (trade mark)], which contained a solution of 20.1 g (0.23 mol) 2.3-butanedione in 81 g 2-propanol, was allowed to stand in daylight for 4.5 months. The solvent was evaporated under reduced pressure (about 20 mm Hg); traces of volatiles were removed by simultaneous evaporation with two parts of toluene of 40 ml. The semi-solid, white residue (13.9 g) was recrystallized twice with a mixture of ether and hexane in a ratio of 1:1, yielding 5.2 g colourless crystals having a melting point of 95°-96° C.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
solvent
Reaction Step Two

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